4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde
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Overview
Description
4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₄N₂O₂ It is characterized by a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 5-methyl-2-piperazinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid.
Reduction: 4-(5-Methyl-3-hydroxypiperazin-2-yl)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-oxopiperazin-1-yl)benzaldehyde
- 4-(3-oxopiperazin-2-yl)benzaldehyde
Comparison
Compared to similar compounds, 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(5-methyl-3-oxopiperazin-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-13-11(12(16)14-8)10-4-2-9(7-15)3-5-10/h2-5,7-8,11,13H,6H2,1H3,(H,14,16) |
InChI Key |
KHCBYRCXFMTEID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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